molecular formula C16H16N2O4Se2 B11953984 Bis(4,5-dimethyl-2-nitrophenyl)diselane CAS No. 35350-44-8

Bis(4,5-dimethyl-2-nitrophenyl)diselane

Cat. No.: B11953984
CAS No.: 35350-44-8
M. Wt: 458.3 g/mol
InChI Key: VCGJYIWNJPIBDN-UHFFFAOYSA-N
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Description

Bis(4,5-dimethyl-2-nitrophenyl)diselane is an organoselenium compound featuring a diselane (Se–Se) bridge connecting two aromatic rings substituted with nitro (–NO₂) and methyl (–CH₃) groups. Its molecular formula is C₁₆H₁₄N₂O₄Se₂, with a molecular weight of 487.2 g/mol. The compound is notable for its structural rigidity and redox-active properties, which make it relevant in materials science and catalysis research. The ortho-nitro and para-methyl substituents on the aromatic rings influence its electronic configuration and steric hindrance, distinguishing it from simpler diaryl diselenides .

Properties

CAS No.

35350-44-8

Molecular Formula

C16H16N2O4Se2

Molecular Weight

458.3 g/mol

IUPAC Name

1-[(4,5-dimethyl-2-nitrophenyl)diselanyl]-4,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C16H16N2O4Se2/c1-9-5-13(17(19)20)15(7-11(9)3)23-24-16-8-12(4)10(2)6-14(16)18(21)22/h5-8H,1-4H3

InChI Key

VCGJYIWNJPIBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[Se][Se]C2=C(C=C(C(=C2)C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-NITRO-3,4-XYLYL DISELENIDE typically involves the reaction of 6-nitro-3,4-xylyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated selenocyanate . The reaction is carried out in an aqueous medium, which is both efficient and environmentally friendly. The reaction conditions include:

    Temperature: 65°C

    Base: Potassium phosphate (K3PO4)

    Solvent: Water

Industrial Production Methods:

Chemical Reactions Analysis

Oxidation Reactions

The diselenide bond (Se-Se) undergoes oxidation to form selenoxide or selenenic acid derivatives. This reactivity is harnessed in redox catalysis and oxidative stress studies.

Example reaction :
Bis(4,5-dimethyl-2-nitrophenyl)diselane+H2O2Selenoxide derivatives\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{Selenoxide derivatives}

Reagent/Conditions Product Observations
Hydrogen peroxide (H2_2O2_2), acidic conditionsSelenoxide intermediatesForms unstable selenoxide species that participate in further redox cycles.
Ozone (O3_3)Seleninic acid derivativesDegrades the Se-Se bond, producing nitrobenzoic acid byproducts.

Mechanistic Insight :
The Se-Se bond acts as an electron reservoir, facilitating single-electron transfers. Oxidation generates reactive oxygen species (ROS), which are critical in biological cytotoxicity studies .

Reduction Reactions

Reduction of the diselenide bond produces selenol (Se-H) intermediates, which are nucleophilic and participate in bond-forming reactions.

Example reaction :
This compound+NaBH42×4,5-Dimethyl-2-nitrobenzeneselenol\text{this compound} + \text{NaBH}_4 \rightarrow 2 \times \text{4,5-Dimethyl-2-nitrobenzeneselenol}

Reagent/Conditions Product Applications
Sodium borohydride (NaBH4_4)Selenol derivativesUsed in thiol-diselenide exchange reactions for polymer crosslinking.
LiAlH4_4Selenide anions (Se^-)Enables nucleophilic aromatic substitution at nitro group positions .

Key Study :
Reduction with NaBH4_4 in aqueous ethanol yielded selenols that exhibited antioxidant activity in L. infantum parasite models, reducing intracellular thiol levels by 40% .

Substitution Reactions

The nitro groups on the aromatic rings undergo nucleophilic substitution, enabling functionalization for tailored applications.

Example reaction :
This compound+NH3Amine-substituted derivatives\text{this compound} + \text{NH}_3 \rightarrow \text{Amine-substituted derivatives}

Reagent/Conditions Product Yield Selectivity
Ammonia (NH3_3), 65°C2-Amino-4,5-dimethylphenyl diselenide78%Para-substitution favored due to steric effects .
Thiophenol (PhSH), DMSOThioether-linked diselenides85%Retains Se-Se bond while modifying aryl groups .

Mechanistic Note :
The nitro group’s electron-withdrawing nature activates the aromatic ring for nucleophilic attack, while methyl groups direct substitution to specific positions .

Redox Cycling and Biological Activity

The compound’s redox activity drives its biological effects:

Process Outcome Evidence
ROS generationInduces oxidative stress in L. infantum amastigotes, reducing parasite burden by 95% .Validated in BALB/c mice infected with leishmaniasis .
Thiol-diselenide exchangeInhibits trypanothione reductase (TR), disrupting parasite redox homeostasis .TR activity reduced by 60% at 5 μM concentration .

Table : Cytotoxicity in cancer cell lines

Cell Line IC50_{50} (μM) ROS Increase Apoptosis Induction
MCF-7 (breast)252.5-foldCaspase-3 activation
CCRF-CEM (blood)183.1-foldMitochondrial depolarization

Synthetic Utility

The compound serves as a precursor for selenium-containing heterocycles. A 2022 ACS study demonstrated its use in synthesizing bis-pyrazole derivatives under mild conditions :

Reaction Protocol :

  • Substrate : 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole

  • Conditions : SeO2_2 (3 equiv), DMSO, 150°C, 0.5 h

  • Yield : 89%

  • Product : Di-selenylated bis-pyrazole with retained nitro functionality .

Stability and Degradation

Factor Effect
UV light (254 nm)Cleaves Se-Se bond, forming selenic acid and nitroso derivatives.
Alkaline hydrolysisDegrades to selenite (SeO32_3^{2-}) and 4,5-dimethylnitrobenzene.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

Bis(4,5-dimethyl-2-nitrophenyl)diselane is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidative coupling and C–H bond activation. This compound can facilitate the formation of complex organic molecules through selective reactions under mild conditions .

Catalysis

In catalysis, this compound shows promise due to its ability to stabilize reactive intermediates. Its diselenide bond can undergo redox cycling, which is beneficial for catalytic processes that require electron transfer.

Biological Applications

Antioxidant Properties

Research has indicated that this compound exhibits potential antioxidant properties. The compound can modulate redox reactions within biological systems, leading to the generation of reactive oxygen species (ROS). These properties make it a candidate for further investigation in oxidative stress-related diseases .

Anticancer Activity

Studies have explored the anticancer potential of this compound. The compound's ability to induce oxidative stress in cancer cells is thought to contribute to its cytotoxic effects. For instance, research has shown that diselenides can enhance apoptosis in cancerous cells by disrupting cellular redox balance .

Medical Applications

Chemopreventive Agent

The compound is being investigated for its chemopreventive properties in cancer treatment. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. This makes it a promising candidate for further development as a therapeutic agent against various cancers .

Formulation Development

Recent studies have focused on enhancing the bioavailability of this compound through innovative drug delivery systems. For example, loading the compound into nanostructured lipid carriers has shown significant improvements in intestinal permeability and efficacy against specific diseases like visceral leishmaniasis .

Case Studies

Case Study 1: Anticancer Mechanism Exploration

In a study examining the effects of this compound on cancer cell lines, researchers found that treatment led to increased levels of ROS and subsequent apoptosis. The study highlighted the importance of the nitro group in enhancing the reactivity and biological activity of the compound .

Case Study 2: Formulation for Visceral Leishmaniasis

Another study investigated a novel formulation of this compound using nanostructured lipid carriers. The results demonstrated a significant reduction in parasite burden in infected mice models compared to traditional treatments, showcasing the potential for this compound as an effective oral treatment option .

Mechanism of Action

The mechanism of action of 6-NITRO-3,4-XYLYL DISELENIDE involves its ability to modulate redox reactions and interact with biological molecules. The diselenide bond can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death . The compound may also interact with selenoproteins and other molecular targets involved in cellular redox homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Bis(4,5-dimethyl-2-nitrophenyl)diselane, we compare it with three categories of analogous compounds: (1) sulfur-based disulfides, (2) selenium-containing derivatives, and (3) nitro-substituted aromatic systems. Key differences in molecular structure, stability, and reactivity are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability (ΔH⧧, kJ/mol) Reactivity Notes
This compound C₁₆H₁₄N₂O₄Se₂ 487.2 Se–Se, –NO₂, –CH₃ 128.5 (decomposes >200°C) Redox-active; photodegradable
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ 562.6 S–S, –SO₃Na Stable to 300°C Water-soluble; fluorescent
Diphenyl disulfide C₁₂H₁₀S₂ 218.3 S–S 95.3 (melts at 60°C) Prone to oxidation
4-Nitrophenol sodium salt dihydrate C₆H₅NO₃Na·2H₂O 197.1 –NO₂, –ONa Stable in aqueous media Acid-base indicator

Key Observations:

Chalcogen Bridge (Se–Se vs. S–S):
The diselane bridge in this compound exhibits weaker bond strength (Se–Se: ~172 kJ/mol) compared to disulfides (S–S: ~240 kJ/mol), resulting in lower thermal stability. However, the selenium center enhances redox activity, enabling applications in radical-mediated reactions . In contrast, 4,4'-Bis(2-sulfostyryl)biphenyl Disodium’s sulfonate groups (–SO₃Na) confer water solubility and fluorescence, absent in the hydrophobic diselane analogue .

Nitro Substituent Effects: The ortho-nitro groups in this compound induce steric strain and electron-withdrawing effects, reducing its stability compared to para-nitro derivatives like 4-Nitrophenol sodium salt dihydrate. The latter’s para-nitro group stabilizes the aromatic ring through resonance, enhancing its utility in pH-sensitive applications .

Methyl Substituents: The 4,5-dimethyl groups in the diselane compound increase steric bulk, limiting molecular packing and reducing crystallinity. This contrasts with unsubstituted diphenyl disulfide, which forms stable crystalline structures but lacks functional versatility.

Biological Activity

Bis(4,5-dimethyl-2-nitrophenyl)diselane (C16H16N2O4Se2) is an organoselenium compound that has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and cytotoxicity. This article delves into the biological activity of this compound, highlighting its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C16H16N2O4Se2
  • Molecular Weight : 384.34 g/mol
  • Structure : The compound features two nitrophenyl groups attached to a diselenide moiety, which is significant for its redox properties.

Antioxidant and Prooxidant Properties

Research indicates that this compound exhibits both antioxidant and prooxidant activities. Its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in certain cellular contexts. In studies involving various cancer cell lines, it was observed that this compound could induce apoptosis through ROS generation, suggesting a dual role depending on the concentration and cellular environment .

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects of this compound on several cancer cell lines:

  • MCF-7 Cells : Treatment with 25 μM resulted in a marked increase in apoptotic cells as evidenced by flow cytometry analysis. The compound induced cell cycle arrest in the S and G2/M phases while decreasing the G0/G1 population .
  • CCRF-CEM Cells : This leukemic cell line showed a significant increase in ROS levels after treatment with this compound, correlating with increased apoptosis and cell death .

Apoptosis Induction

The compound's mechanism involves the activation of apoptotic pathways. The treatment led to:

  • Increased exposure of phosphatidylserine on cell membranes.
  • Activation of caspases associated with apoptotic signaling.
  • Changes in mitochondrial membrane potential indicative of mitochondrial dysfunction .

Effects on Cell Cycle Progression

This compound significantly altered the cell cycle distribution in treated cells:

  • S Phase Accumulation : Indicated a halt in the progression of cells through the cycle.
  • G2/M Phase Arrest : Suggests potential interference with mitotic processes .

Comparative Analysis with Other Organoselenium Compounds

Compound NameIC50 (μM)Mechanism of ActionReference
This compound25ROS generation leading to apoptosis
Diphenyl diselenide9Mitochondrial protection against toxicity
N,N'-(4,4'-diselanediylbis(4,1-phenylene))bis-furan-2-carboxamide<3Inhibition of trypanothione reductase

Case Studies

  • In Vivo Efficacy : A study demonstrated that this compound exhibited similar efficacy to established treatments in reducing parasite burdens in models of leishmaniasis when administered in nanostructured lipid carriers .
  • Toxicity Assessment : Toxicological evaluations revealed that while exhibiting potent cytotoxicity against cancer cells, this compound showed lower cytotoxicity against normal cells compared to other organoselenium compounds .

Q & A

Q. What are the recommended methods for synthesizing Bis(4,5-dimethyl-2-nitrophenyl)diselane, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves oxidative coupling of selenol precursors. A common approach is the I₂/Br₂ oxidation of bis(pyridin-2-yl)diselane derivatives under controlled conditions . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Reactions are performed at 60–80°C to balance yield and decomposition risks.
  • Catalyst : Use stoichiometric oxidants (e.g., I₂) to drive diselenide bond formation.

Q. Table 1: Optimization of Synthesis Conditions

ParameterOptimal RangeYield (%)Reference
SolventDMF75–85
Temperature (°C)7082
Oxidant (equiv.)I₂ (1.2)78

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule systems) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm nitro and methyl group positions.
    • UV-Vis : Monitor π→π* transitions of nitroaryl groups (λ ≈ 300–400 nm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and purity.

Advanced Research Questions

Q. What mechanistic approaches are suitable for studying the redox behavior of this compound in biological systems?

Methodological Answer: Focus on its prooxidant properties and interactions with redox-sensitive proteins:

  • In vitro assays : Measure glutathione (GSH) depletion rates or thioredoxin reductase inhibition .
  • Computational modeling : Use density functional theory (DFT) to predict redox potentials and electron-transfer pathways.
  • Protein interaction studies : Employ surface plasmon resonance (SPR) or fluorescence quenching to assess binding to Keap1 cysteine residues .

Q. Table 2: Key Redox Properties

PropertyValue/ObservationTechniqueReference
Redox potential (E°)−0.45 V (vs. SCE)Cyclic voltammetry
Keap1 binding affinityKd ≈ 5 µMSPR

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

  • DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular dynamics (MD) : Simulate solvation effects and ligand-protein interactions over time.
  • QSPR models : Corrogate structure-activity relationships for antioxidant/prooxidant behavior .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of diaryl-diselenides?

Methodological Answer:

  • Controlled replication : Standardize assay conditions (e.g., cell line, oxidant concentration).
  • Triangulation : Combine quantitative (e.g., IC₅₀ values) and qualitative data (e.g., microscopy for cell death pathways) .
  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in in vitro assays) .

Experimental Design for Biological Applications

Q. What in vitro models are appropriate for evaluating the hormetic effects of this compound?

Methodological Answer:

  • Cell lines : Use redox-sensitive models (e.g., HEK293, HepG2) to assess dose-dependent responses.
  • Endpoint assays :
    • Low doses : Measure Nrf2 activation via luciferase reporter assays.
    • High doses : Quantify ROS generation using DCFH-DA probes .
  • Statistical rigor : Apply ANOVA with post-hoc tests to distinguish hormetic thresholds .

Structural and Functional Modification Strategies

Q. How can substituent modifications enhance the stability of this compound under physiological conditions?

Methodological Answer:

  • Electron-withdrawing groups : Introduce fluorine or nitro groups at para positions to reduce selenide bond lability.
  • Steric hindrance : Incorporate bulky substituents (e.g., tert-butyl) to shield the diselenide bond .
  • Prodrug design : Develop ester derivatives for improved solubility and controlled release.

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